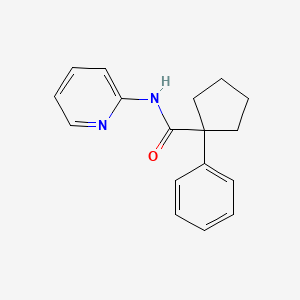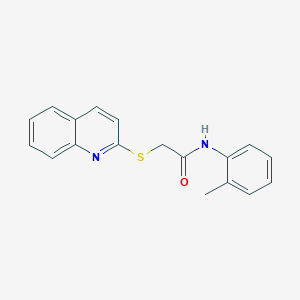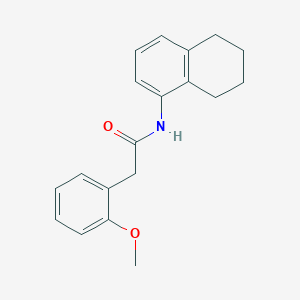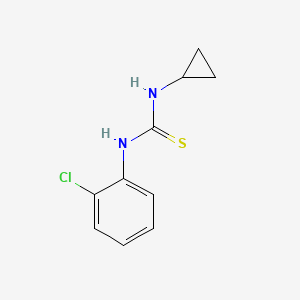
1-phenyl-N-2-pyridinylcyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-2-pyridinylcyclopentanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily cross the blood-brain barrier, making it an ideal tool for studying the central nervous system.
作用機序
1-phenyl-N-2-pyridinylcyclopentanecarboxamide acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By binding to a specific site on the receptor, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. It also increases the release of neurotransmitters such as glutamate and acetylcholine, which are involved in cognitive function. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily cross the blood-brain barrier, making it an ideal tool for studying the central nervous system. It has also been extensively studied and has a well-understood mechanism of action. However, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has some limitations as well. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of the compound in the body. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to have some toxic effects at high doses, which can limit its use in experiments.
将来の方向性
There are several future directions for research involving 1-phenyl-N-2-pyridinylcyclopentanecarboxamide. One area of interest is the development of new drugs that target the NMDA receptor, based on the mechanism of action of 1-phenyl-N-2-pyridinylcyclopentanecarboxamide. Another area of interest is the use of 1-phenyl-N-2-pyridinylcyclopentanecarboxamide to study the mechanisms of drug addiction and to develop new treatments for drug abuse. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide could be used to study the effects of aging on the central nervous system and to develop new treatments for age-related cognitive decline.
Conclusion:
In conclusion, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide is a synthetic compound that has been widely used in scientific research to study the central nervous system. It acts as a positive allosteric modulator of the NMDA receptor, enhancing learning and memory. 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving 1-phenyl-N-2-pyridinylcyclopentanecarboxamide, including the development of new drugs and the study of aging and cognitive decline.
合成法
1-phenyl-N-2-pyridinylcyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboxylic acid with phenylmagnesium bromide, followed by cyclization with cyclopentanone. The resulting compound can be purified through column chromatography to obtain pure 1-phenyl-N-2-pyridinylcyclopentanecarboxamide.
科学的研究の応用
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been extensively used in scientific research to study the central nervous system. It has been shown to enhance memory and learning in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has also been used to study the mechanisms of drug addiction and to develop new treatments for drug abuse.
特性
IUPAC Name |
1-phenyl-N-pyridin-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-16(19-15-10-4-7-13-18-15)17(11-5-6-12-17)14-8-2-1-3-9-14/h1-4,7-10,13H,5-6,11-12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNDILHNQLVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)


![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)


![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)